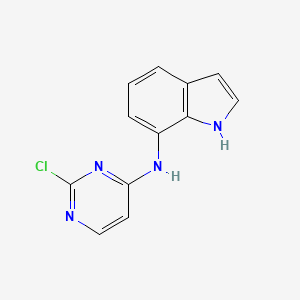

N-(2-Chloro-4-pyrimidinyl)indol-7-amine

Description

N-(2-Chloro-4-pyrimidinyl)indol-7-amine is a heterocyclic compound featuring an indole core substituted at the 7-position with a 2-chloro-4-pyrimidinyl group. Its molecular formula is C₁₃H₁₀ClN₅ (molecular weight: 273.72 g/mol) . This compound is structurally significant due to its pyrimidine moiety, a common pharmacophore in medicinal chemistry, and its indole backbone, which is prevalent in bioactive molecules. It is documented as an intermediate or impurity in pharmaceutical syntheses, such as in the production of Pazopanib, a tyrosine kinase inhibitor .

Properties

Molecular Formula |

C12H9ClN4 |

|---|---|

Molecular Weight |

244.68 g/mol |

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-1H-indol-7-amine |

InChI |

InChI=1S/C12H9ClN4/c13-12-15-7-5-10(17-12)16-9-3-1-2-8-4-6-14-11(8)9/h1-7,14H,(H,15,16,17) |

InChI Key |

PPVLYGJTVDXNSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC3=NC(=NC=C3)Cl)NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-4-pyrimidinyl Precursors

The synthesis of N-(2-Chloro-4-pyrimidinyl)indol-7-amine generally starts with the preparation or procurement of 2-chloro-4-pyrimidine derivatives, which serve as key intermediates.

Selective Chlorination and Amination of Pyrimidine Rings :

The pyrimidine ring is functionalized typically at the 2- and 4-positions with chlorine and amino groups respectively. A common approach involves starting from 2,4-dichloropyrimidine, which undergoes selective nucleophilic substitution to introduce the amine moiety at the 4-position while retaining the chlorine at the 2-position. This regioselectivity is crucial for further coupling reactions with indole derivatives.Regioselective Amination Challenges :

The reaction of 2,4-dichloropyrimidine with amines often produces mixtures of regioisomers (2-amino-4-chloropyrimidines and 2-chloro-4-aminopyrimidines). Efficient methods to favor the formation of 2-chloro-4-aminopyrimidines involve controlling reaction conditions such as temperature, solvent, and choice of base to enhance selectivity and yield.

Coupling of 2-Chloro-4-pyrimidinyl Intermediates with Indol-7-amine

Once the 2-chloro-4-pyrimidinyl intermediate is prepared, it is coupled with indol-7-amine to form the target compound.

Nucleophilic Aromatic Substitution (SNAr) Reaction :

The chlorine atom at the 2-position of the pyrimidine ring acts as a leaving group in nucleophilic aromatic substitution with the amino group of indol-7-amine. This reaction typically requires mild heating and a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) to facilitate the substitution.Catalysts and Conditions :

Some synthetic routes employ catalysts such as aluminum chloride (AlCl3) or palladium complexes to enhance coupling efficiency, especially when the indole nitrogen is protected or substituted. Reaction temperatures range from room temperature to reflux conditions depending on the substrate reactivity.

Stepwise Synthetic Route Example

Based on the synthesis of related 4-indolyl-2-arylaminopyrimidine derivatives, a representative synthetic scheme is as follows:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 2,4-dichloropyrimidine | Commercial or synthesized via chlorination | - | Starting material |

| 2 | Selective amination at 4-position | React 2,4-dichloropyrimidine with ammonia or amine | 60-85 | Control regioselectivity to obtain 2-chloro-4-aminopyrimidine |

| 3 | Coupling with indol-7-amine | Nucleophilic substitution in polar aprotic solvent, possibly with catalyst | 55-75 | Forms this compound |

| 4 | Purification | Chromatography or recrystallization | - | To isolate pure product |

Summary Table: Preparation Methods Overview

| Preparation Step | Method Description | Key Reagents | Typical Conditions | Yield Range (%) |

|---|---|---|---|---|

| 1. Pyrimidine Functionalization | Selective amination of 2,4-dichloropyrimidine | Ammonia or amines, bases | 25-100 °C, polar solvents | 60-85 |

| 2. Coupling with Indol-7-amine | Nucleophilic aromatic substitution | Indol-7-amine, AlCl3 or Pd catalyst | RT to reflux, DMF/DMSO | 55-75 |

| 3. Reduction (if nitro intermediates used) | Iron powder/HCl reduction | Fe powder, HCl, EtOH/H2O | Reflux | 80-90 |

| 4. Purification | Chromatography, recrystallization | Solvents like ethyl acetate, hexane | Ambient | - |

Chemical Reactions Analysis

Types of Reactions

“MFCD33401707” undergoes a variety of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “MFCD33401707” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD33401707” has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: “MFCD33401707” has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism by which “MFCD33401707” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidine/Indole Motifs

N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine

- Molecular Formula : C₁₃H₁₂ClN₅

- Key Differences : Replaces the indole core with an indazole ring and includes methyl groups at the 2- and 3-positions.

- Significance : This compound is a Pazopanib impurity, highlighting the role of pyrimidine-indazole hybrids in kinase inhibitor design. The indazole substitution may enhance metabolic stability compared to indole derivatives .

N'-(4-((2-Chloro-4-pyrimidinyl)oxy)phenyl)-benzenamine

Indole Derivatives with Modified Substituents

1H-benz[g]indol-7-amine (TPBIA)

- Molecular Formula : Includes a toluenesulfonyl group and tetrahydrobenz[g]indole core.

- Key Features :

- Contrast : Unlike N-(2-Chloro-4-pyrimidinyl)indol-7-amine, TPBIA’s bulky substituents favor neuroprotective effects over kinase inhibition.

NAT-1 and NAT-2 (Thiazolidinone-Indole Hybrids)

Pyrimidine-Containing Pharmaceuticals

JNJ-54717793

- Structure : Features a pyrimidine linked to a bicyclic heptane system and trifluoromethylpyrazine .

- Application : Designed as a CNS-targeted agent, leveraging fluorine and trifluoromethyl groups for improved pharmacokinetics.

- Contrast : The bicyclic scaffold and fluorine substitution differentiate it from the simpler indole-pyrimidine architecture of this compound .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Flexibility : Pyrimidine-indole hybrids like this compound are versatile intermediates, as seen in Pazopanib synthesis . Substituting the indole with indazole (as in its impurity) or adding bulky groups (as in TPBIA) tailors stability and bioactivity .

- Pharmacological Diversity : While this compound lacks direct CNS activity, analogs like TPBIA demonstrate the impact of substituents on blood-brain barrier penetration and receptor interaction .

- Agricultural Relevance : Pyrimidinyl derivatives with phenyloxy groups (e.g., N'-(4-((2-Chloro-4-pyrimidinyl)oxy)phenyl)-benzenamine) highlight the motif’s utility beyond pharmaceuticals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-Chloro-4-pyrimidinyl)indol-7-amine and its analogs?

- Answer : Synthesis typically involves multi-step protocols:

-

Step 1 : Functionalization of the pyrimidine core via nucleophilic substitution at the 4-position using indole derivatives under inert conditions (e.g., N₂ atmosphere) .

-

Step 2 : Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce chloro or amino groups .

-

Key conditions : Catalysts like Pd(OAc)₂ or CuI, solvents such as DMF or toluene, and temperatures ranging from 80–120°C .

-

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization .

Table 1 : Representative Synthetic Yields

Method Catalyst System Yield (%) Reference Nucleophilic substitution CuI, DMF, 100°C 58–65 Buchwald-Hartwig coupling Pd(OAc)₂, XPhos 70–78 Acid-amine coupling EDCI, DCM, RT 82–85

Q. How is structural characterization performed for this compound class?

- Answer : A combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., indole NH at δ 10.2 ppm, pyrimidine C-Cl at δ 158 ppm) .

- HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 273.72 matches theoretical) .

- HPLC : Ensures purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the indole and pyrimidine moieties affect kinase inhibition profiles?

- Answer : Systematic SAR studies reveal:

-

Pyrimidine modifications :

-

2-Chloro substitution enhances ATP-binding pocket interactions (ΔG = -10.2 kcal/mol vs -8.7 for non-chloro analogs) .

-

4-Amino groups improve solubility but reduce cellular permeability (logP decreases by 0.8 units) .

-

Indole modifications :

-

N-Methylation increases metabolic stability (t₁/₂ in human liver microsomes: 42 min vs 28 min for non-methylated) .

-

7-Amino substitution correlates with CDK9 selectivity (IC₅₀ = 12 nM vs >1 µM for CDK2) .

Table 2 : Key SAR Trends

Modification Effect on Activity Reference 2-Chloro (pyrimidine) 3.5-fold ↑ kinase binding affinity N-Methyl (indole) 2.1-fold ↑ metabolic stability 4-Amino (pyrimidine) 1.8-fold ↓ logP

Q. What strategies resolve contradictions in reported biological activity across studies?

- Answer : Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., 72 hr incubation for MTT assays in pancreatic cancer cells) .

- Metabolic differences : Use primary human hepatocytes instead of rodent models to predict human clearance .

- Crystallographic validation : Resolve binding ambiguities (e.g., X-ray structures confirm H-bond with CDK9 Glu92) .

Q. How can computational methods optimize pharmacokinetic properties?

- Answer : Integrate molecular modeling with experimental

- Molecular docking : Prioritize derivatives with halogen bonds to kinase hinge regions (e.g., chloro-pyrimidine with CDK9 Cys106) .

- ADMET prediction : Use QikProp to filter compounds with CNS permeability (PSA < 90 Ų, logBB > -1) .

- MD simulations : 100 ns trajectories assess binding stability (RMSD < 2.0 Å acceptable) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.